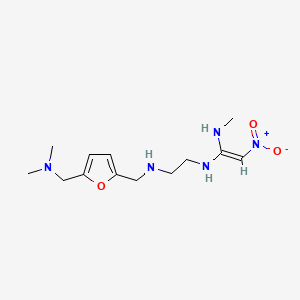
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazaphenothiazine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Heptylamino Group: This can be done through nucleophilic substitution reactions where a heptylamine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N,N-Dimethyltryptamine: Known for its psychoactive properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.
Uniqueness
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its unique structure and diverse potential applications. Its combination of functional groups and the diazaphenothiazine core provides it with distinct chemical and biological properties.
Propiedades
Número CAS |
102688-88-0 |
|---|---|
Fórmula molecular |
C20H30N4OS |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-heptyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C20H30N4OS/c1-5-6-7-8-9-10-21-14-11-20(2,3)12-15-17(14)26-19-16(24-15)18(25-4)22-13-23-19/h13,24H,5-12H2,1-4H3 |
Clave InChI |
LGWDHNCKURCMJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)













